![molecular formula C8H9ClN2S B3034589 1-(2-Chlorobenzyl)thiourea CAS No. 19380-80-4](/img/structure/B3034589.png)
1-(2-Chlorobenzyl)thiourea
Overview
Description
1-(2-Chlorobenzyl)thiourea, also known as CBTU, is a thiourea derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.
Scientific Research Applications
1-(2-Chlorobenzyl)thiourea has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of thiourea derivatives. It has also been used in the study of the mechanism of action of thiourea derivatives. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of thiourea derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)thiourea is not yet fully understood. However, it is believed to work by inhibiting the enzyme thioredoxin reductase, which is involved in the regulation of oxidative stress. Additionally, it is thought to interact with other enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1-(2-Chlorobenzyl)thiourea has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as being able to reduce oxidative stress. Additionally, it has been found to have anti-tumor effects, as well as being able to modulate the immune response.
Advantages and Limitations for Lab Experiments
1-(2-Chlorobenzyl)thiourea has several advantages when used in laboratory experiments. It is easy to synthesize, is stable in aqueous solutions, and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experimental protocols. However, there are also some limitations to using 1-(2-Chlorobenzyl)thiourea in laboratory experiments. It can be difficult to obtain in high purity and can be degraded by light and heat. Additionally, it can be difficult to control the concentration of 1-(2-Chlorobenzyl)thiourea in aqueous solutions.
Future Directions
There are a variety of potential future directions for research involving 1-(2-Chlorobenzyl)thiourea. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new synthesis methods for 1-(2-Chlorobenzyl)thiourea. Additionally, further research into its potential therapeutic applications, such as its use as an anti-cancer agent, could be beneficial. Finally, further research into its potential toxicological effects could help to inform the safe use of 1-(2-Chlorobenzyl)thiourea in laboratory experiments.
properties
IUPAC Name |
(2-chlorophenyl)methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMHBOTXLHXVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)thiourea |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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